H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

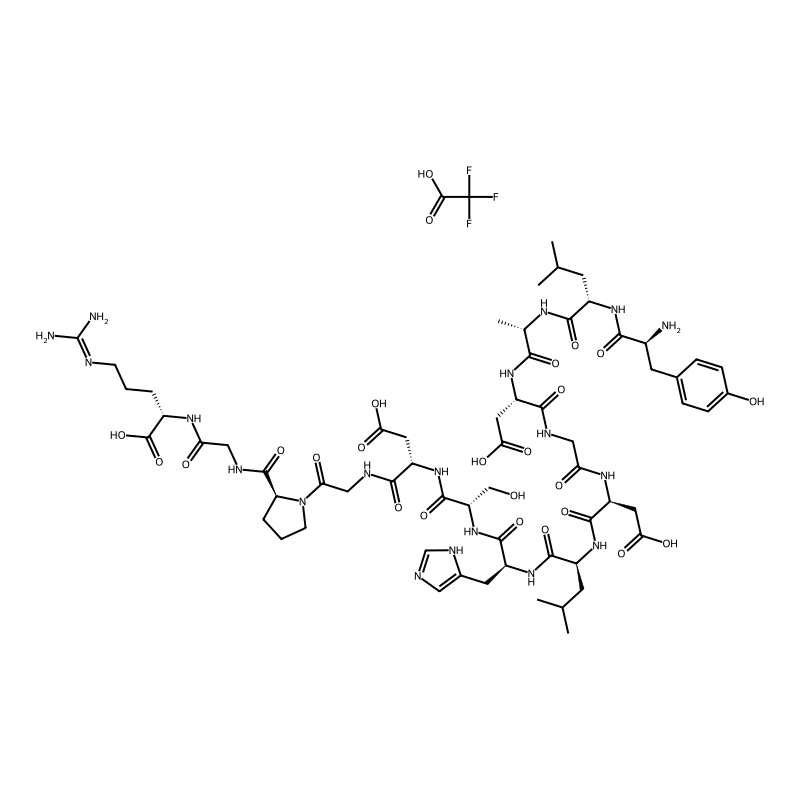

The compound H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA is a synthetic peptide composed of 13 amino acids. It features a sequence that includes tyrosine, leucine, alanine, aspartic acid, glycine, histidine, serine, proline, and arginine. This peptide is often studied for its potential biological activities and therapeutic applications. The presence of various amino acids suggests a structure that may facilitate interactions with biological receptors or enzymes.

Protein Function Studies

Researchers can use this peptide as a tool to study the function of larger proteins containing this sequence. By synthesizing the peptide and observing its interactions with other molecules, they can gain insights into the functional role of the corresponding region within the protein ().

Ligand Binding Assays

This peptide could be employed in ligand binding assays to identify molecules that interact with the specific amino acid sequence. Understanding these interactions can be crucial for drug discovery efforts aimed at targeting specific proteins involved in diseases ().

Epitope Mapping

If this sequence represents an epitope (a region of a protein recognized by the immune system), the peptide can be used for epitope mapping experiments. These experiments help researchers identify the specific parts of a protein that are targeted by antibodies ().

Vaccine Development

In some cases, peptides can be used as vaccine candidates themselves, particularly if they represent immunodominant epitopes that trigger a strong immune response. Research would be needed to determine the efficacy and safety of such a vaccine approach for this specific peptide sequence ().

- Hydrolysis: Peptide bonds can be cleaved by water in the presence of acids or enzymes, leading to the release of individual amino acids.

- Oxidation: Certain amino acids in the peptide may be oxidized under specific conditions, affecting their side chains and altering the peptide's properties.

- Acylation and Alkylation: The amino groups can react with acylating agents or alkylating agents to modify the peptide structure for various purposes.

Peptides similar to H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA are known to exhibit a range of biological activities, including:

- Hormonal Activity: Some peptides can mimic or inhibit hormone functions.

- Neurotransmission: Certain sequences may influence neurotransmitter release or receptor binding.

- Antimicrobial Properties: Peptides can exhibit antibacterial or antifungal activities.

The specific biological activity of this peptide would depend on its interaction with target receptors or enzymes in biological systems.

The synthesis of H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA can be achieved through several methods:

- Solid Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides. It involves sequential addition of protected amino acids to a solid support.

- Liquid Phase Peptide Synthesis: Less common than SPPS, this method involves synthesizing peptides in solution.

- Recombinant DNA Technology: This method uses genetically modified organisms to produce peptides through expression systems.

H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA has potential applications in various fields:

- Pharmaceuticals: As a therapeutic agent in conditions where peptide hormones play a role.

- Research: Used in studies exploring peptide interactions with receptors or enzymes.

- Biotechnology: May serve as a model for designing new peptides with enhanced biological activity.

Interaction studies involving H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA typically focus on its binding affinity to specific receptors or enzymes. Techniques such as:

- Surface Plasmon Resonance (SPR): To measure real-time binding interactions.

- Isothermal Titration Calorimetry (ITC): To analyze binding thermodynamics.

- Fluorescence Resonance Energy Transfer (FRET): To study conformational changes upon binding.

These studies help elucidate the functional role of the peptide in biological systems.

Several peptides share structural similarities with H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA. Here are some examples:

| Compound Name | Sequence | Unique Features |

|---|---|---|

| Pancreatic Polypeptide | Ala-Pro-Leu-Glu-Pro-Met-Tyr-Pro-Gly... | Involved in regulating pancreatic function |

| Thymopentin | Arg-Lys-Asp-Val-Tyr-OH | Immunomodulatory properties |

| Somatostatin | Tyr-Gly-Cys-Lys-Asn-Phe-Phe... | Inhibits growth hormone release |

| Neurokinin B | Asp-Met-His-Asp-Phe-Phe-Val... | Role in pain transmission and neurogenic inflammation |

These compounds highlight the diversity within peptide structures and their potential roles in biological systems while emphasizing the unique sequence and potential applications of H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA.